molecular formula C14H9NO2 B085984 2-Aminoanthraquinone CAS No. 117-79-3

2-Aminoanthraquinone

Cat. No. B085984
CAS RN: 117-79-3
M. Wt: 223.23 g/mol
InChI Key: XOGPDSATLSAZEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminoanthraquinone involves systematic methods that allow for the creation of a variety of compounds. This process is crucial for generating compounds that have specific and desired properties for various applications (Gouda et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-aminoanthraquinone is characterized by certain photophysical properties, including its behavior in different solvents. These properties are influenced by the molecular conformation, which varies depending on the solvent used and the structural changes in the molecule (Yatsenko et al., 2000).

Chemical Reactions and Properties

2-Aminoanthraquinone exhibits unusual reactivity in copper-catalyzed multicomponent reactions. These reactions can lead to novel compounds with significant optical properties, such as fluorescent materials. Understanding these reactions is key to exploring the potential applications of 2-aminoanthraquinone in various fields (Periyaraja et al., 2013).

Physical Properties Analysis

The physical properties of 2-aminoanthraquinone are significant in various analytical methods. For instance, electroanalytical methods have been developed to determine trace amounts of this compound in mixed aqueous-methanol media. These methods are based on the reduction of anthraquinone and highlight the importance of understanding the physical properties of 2-aminoanthraquinone for analytical applications (Pecková et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-aminoanthraquinone are crucial for its applications in various fields. These properties, such as the ability to form stable complexes with metals, are essential for developing chemosensors and molecular logic devices. The versatility in chemical behavior makes 2-aminoanthraquinone a valuable compound in material science and chemistry (Kaur & Kumar, 2012).

Scientific Research Applications

  • Antimalarial and Xanthine Oxidase Inhibition : 2-Aminoanthraquinone has been found to exhibit significant antimalarial activity and xanthine oxidase inhibitory properties, indicating potential for therapeutic applications in malaria treatment and gout management (Rauf et al., 2016).

  • Intermediate in Heterocyclic Synthesis : This compound is important as an intermediate in synthesizing various heterocyclic systems, which are crucial in developing pharmaceuticals and other synthetically useful compounds (Gouda et al., 2010).

  • Electroanalytical Applications : 2-Aminoanthraquinone is used in electroanalytical methods for determining trace amounts in various media, demonstrating its utility in analytical chemistry (Pecková et al., 2007).

  • Carcinogenicity Studies : Research has shown that 2-Aminoanthraquinone may have carcinogenic effects, particularly in causing hepatocellular carcinomas and malignant hematopoietic lymphomas in experimental models (National Cancer Institute, 1978).

  • Antibacterial Properties : Derivatives of 2-Aminoanthraquinone have been synthesized and evaluated for antibacterial activity, indicating potential use in developing new antibacterial agents (Khan et al., 2016).

  • Genotoxicity Analysis : Studies on aminoanthraquinone derivatives have explored their genotoxic effects, contributing to our understanding of drug toxicity and potential therapeutic applications (Au et al., 1981).

  • Cytotoxicity in Cancer Research : Aminoanthraquinone derivatives have shown cytotoxic activity against various cancer cell lines, suggesting their potential in cancer treatment (Nor et al., 2013).

  • Nephrotoxicity Studies : 2-Aminoanthraquinone has been shown to induce nephrotoxic effects in animal models, contributing to toxicological studies and safety assessments (Baker et al., 1975).

  • Ligand in NMDA Receptor Modulation : It has been identified as a potential modulator of N-methyl-D-aspartate (NMDA) receptor function, indicating its use in neurological research (Bence et al., 2000).

  • Drug-Metabolizing Enzyme Alteration : Feeding of 2-aminoanthraquinone to rats altered the activity of various drug-metabolizing enzymes, suggesting its impact on drug metabolism and pharmacokinetics (Ramanathan et al., 1981).

Safety And Hazards

When 2-aminoanthraquinone is heated to decomposition, it emits toxic fumes of nitrogen oxides . The primary route of potential human exposure to this chemical is dermal contact . Acute exposure of humans to 2-aminoanthraquinone can cause irritation of the eyes and skin . It is reasonably anticipated to be a human carcinogen . Safety data sheets recommend obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

A series of aminoanthraquinone organic dyes have been shown to promote the efficiency for visible light-driven CO2 reduction to CO when coupled with an Fe porphyrin catalyst . This suggests potential future directions for the use of 2-Aminoanthraquinone in the field of photocatalysis . Additionally, anthraquinone-grafted carbons synthesized using 2-aminoanthraquinone have been suggested for use in environmental sensors .

properties

IUPAC Name

2-aminoanthracene-9,10-dione
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InChI

InChI=1S/C14H9NO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,15H2
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InChI Key

XOGPDSATLSAZEK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N
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Molecular Formula

C14H9NO2
Record name 2-AMINOANTHRAQUINONE
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DSSTOX Substance ID

DTXSID6020068
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Molecular Weight

223.23 g/mol
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Physical Description

2-aminoanthraquinone appears as red needle-like crystals or dark brown granular solid. (NTP, 1992), Red or orange-brown solid; [HSDB] Orange-brown powder; [MSDSonline], RED OR ORANGE-BROWN SOLID IN VARIOUS FORMS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Flash Point

283 °C, 283 °C closed cup, 283 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in water, ethyl ether; slightly soluble in ethanol; soluble in acetone, benzene, chloroform, In water, 0.16 mg/L at 25 °C, Solubility in water: very poor
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Vapor Pressure

5.0X10-11 mm Hg at 25 °C, Vapor pressure, Pa at 180 °C: 1.3
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Product Name

2-Aminoanthraquinone

Color/Form

Red needles from alcohol, acetic acid, Red or orange-brown needles

CAS RN

117-79-3
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Melting Point

577 to 583 °F (NTP, 1992), 304.5 °C, 302 °C
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Synthesis routes and methods I

Procedure details

A 160 ml. electromagnetically stirred autoclave was charged with 2.53 g (0.01 mole) of 2-nitroanthraquinone, 52 g (0.052 mole) of a 4% aqueous solution of sodium hydroxide, and 0.07 g of Raney nickel, and the 2-nitroanthraquinone was hydrogenated at room temperature and a pressure of 6 to 3 Kg/cm2.G with stirring. The reaction was stopped in 6 hours with the absorption of 0.04 mole of hydrogen. The inside of the reactor was purged with nitrogen, and the reaction mixture was filtered in a stream of nitrogen to separate the catalyst. The filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours to afford 2.1 g of high purity 2-aminoanthraquinone.
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 g (0.01 mole) of 2-nitroanthraquinone (purity above 99%) containing about 10% of particles having a particle diameter of more than 100 microns was placed in a 200 ml. electromagnetically stirred autoclave together with 25 g of small glass balls each with a diameter of 1 mm, 75 g of water and 0.025 g of 5% palladium-carbon. The inside of the autoclave was purged with hydrogen, and then, the 2-nitroanthraquinone was hydrogenated with stirring at a temperature of 100° C. and a pressure of 2 to 6 Kg/cm2.G. The reaction proceeded smoothly, and stopped in 4 hours with the absorption of a theoretical amount of hydrogen. The reaction mixture was filtered, and the 22 g of conc. sulfuric acid was added to the filtrate mass to dissolve the reaction product. Then, the catalyst and the small glass balls were separated by filtration. The filtrate was diluted with water. The precipitated crystals were collected by filtration to afford 2.2 g of 2-aminoanthraquinone. The purity of the product was 99%, and its yield was almost quantitative.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
small glass
Quantity
25 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.025 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoanthraquinone
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Citations

For This Compound
1,510
Citations
Q Wu, Y Sun, H Bai, G Shi - Physical Chemistry Chemical Physics, 2011 - pubs.rsc.org
2-Aminoanthraquinone (AAQ) molecules were covalently grafted onto chemically modified graphene (CMG), and the AAQ functionalized CMG sheets were self-assembled into …
Number of citations: 196 pubs.rsc.org
P Chen, W Tao, M Hu, Y Xu, Z Zhang, H Yu, X Fu… - Carbon, 2021 - Elsevier
In this work, we reported a novel and facile procedure for the functionalization of graphene oxide (GO) by using 2-aminoanthraquinone (AAQ), with a structure of AAQ molecules …
Number of citations: 18 www.sciencedirect.com
H Lu, T Zhang, Y Zhou, J Zhou, J Wang, X Wang - Scientific Reports, 2019 - nature.com
… In the present study, GO was modified by 2-aminoanthraquinone (AQ) using a one-step chemical method. 2-Chloroaniline (2-CA) was used as a model pollutant, and the acceleration …
Number of citations: 11 www.nature.com
J Janczak - Acta Crystallographica Section C: Crystal Structure …, 1995 - scripts.iucr.org
The molecule of 2-aminoanthraquinone, CI4H9NO2, is nearly planar, with the non-H atoms exhibiting a mean distance of 0.022~ from their best plane. The statistical disorder of the 2-…
Number of citations: 6 scripts.iucr.org
T Winter, M Bitsch, F Müller, S Voskian… - ACS Applied Polymer …, 2021 - ACS Publications
… The use of glycidyl methacrylate within the shell material offers the possibility of a ring-opening reaction with the redox-responsive 2-aminoanthraquinone (2-AAQ), which possesses a …
Number of citations: 5 pubs.acs.org
H Yang, W Song, M Jing, R Liu - Journal of Biochemical and …, 2013 - Wiley Online Library
By utilizing multispectrosopic techniques, the toxic interaction of 2‐aminoanthraquinone (2‐AAQ) with calf thymus deoxyribonucleic acid (ctDNA) was investigated in vitro under …
Number of citations: 8 onlinelibrary.wiley.com
W Zhang, H Liu, H Kang, S Zhang, B Yang, Z Li - Electrochimica Acta, 2023 - Elsevier
… In view of this, in this paper, 2-aminoanthraquinone (AAQ) organic molecule anchored on N-doped reduced graphene oxide (N-RGO) was successfully synthesized as a novel quinone-…
Number of citations: 6 www.sciencedirect.com
ASK Murthy, AB Russfield, M Hagopian, R Monson… - Toxicology Letters, 1979 - Elsevier
2-Aminoanthraquinone (AA), l-amino-2-methylanthraquinone (l-Am-2-MeA), and 2-methyl-l-nitroanthraquinone (2-Me-1-Na) were tested for carcinogenicity in Fischer 344 rats and …
Number of citations: 15 www.sciencedirect.com
K Pecková, HF Ayyildiz, M Topkafa, H Kara, M Ersoz… - Chemia …, 2007 - infona.pl
2-Aminoanthraquinone (2-AA) is a genotoxic intermediate in the industrial synthesis of anthraquinone dyes. In this work, electroanalytical methods based on two-electron reduction of …
Number of citations: 4 www.infona.pl
AJ Afshari, PW McGregor, JW Allen… - Environmental and …, 1994 - Wiley Online Library
… We have tested 2-aminoanthraquinone (2-AAQ) as a potential aneugen in a cytokinesis-blocked mouse splenocyte micronucleus (MN) assay. Binucleated cells (BNC) were evaluated …
Number of citations: 26 onlinelibrary.wiley.com

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